2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenoxy and fluorophenyl groups attached to a thiadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-amine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
- 2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide
- 2-(2-chlorophenoxy)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]acetamide
Uniqueness
2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of both chlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H11ClFN3O2S |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C16H11ClFN3O2S/c17-12-3-1-2-4-13(12)23-9-14(22)19-16-20-15(21-24-16)10-5-7-11(18)8-6-10/h1-8H,9H2,(H,19,20,21,22) |
InChI Key |
NXQFVKWCPOOQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.